molecular formula C8H5ClN4 B11717083 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile

6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B11717083
M. Wt: 192.60 g/mol
InChI Key: UCVFTENSRFIRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6-position, a methyl group at the 1-position, and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a scalable synthesis method involves the use of i-Pr2NMgCl·LiCl (MgDA) as the base for metalation/formylation of 2,6-dichloropyrazine, followed by isolation of the intermediate as a bisulfite adduct .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in solvents like methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while oxidation can produce oxo derivatives .

Scientific Research Applications

6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

  • 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it has a different ring fusion and substitution that can lead to varied biological activities and applications .

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-b]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-13-8-5(6(4-10)12-13)2-3-7(9)11-8/h2-3H,1H3

InChI Key

UCVFTENSRFIRLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.